5-bromo-2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Description
5-Bromo-2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a halogenated benzamide derivative with a 1,3,4-thiadiazole core. Its molecular formula is C₁₅H₁₀BrClN₃OS (MW: 360.23), featuring a bromo (Br) and chloro (Cl) substitution on the benzamide ring and a phenyl group on the thiadiazole moiety . This compound has garnered attention due to its structural similarity to bioactive thiadiazole derivatives, particularly in antitumor research. Bromine substitution has been linked to enhanced biological activity, as seen in related compounds . Its logP value of 4.0351 suggests moderate lipophilicity, which may influence pharmacokinetic properties .
Properties
IUPAC Name |
5-bromo-2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN3OS/c16-10-6-7-12(17)11(8-10)13(21)18-15-20-19-14(22-15)9-4-2-1-3-5-9/h1-8H,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHUAGGAAMOHKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazides
Thiosemicarbazides react with carboxylic acid derivatives under acidic conditions to form the thiadiazole ring. For example, phenyl-substituted thiosemicarbazides cyclize with chloroacetic acid derivatives in the presence of phosphoryl chloride (POCl₃), yielding 5-phenyl-1,3,4-thiadiazol-2-amine intermediates.
Reaction Conditions:
- Reactants: Phenylthiosemicarbazide, chloroacetyl chloride
- Catalyst: POCl₃
- Temperature: 80–100°C
- Solvent: Toluene or dichloromethane
Lawesson’s Reagent-Mediated Cyclization
Lawesson’s reagent (LR) facilitates one-pot thiadiazole synthesis from carboxamides. For instance, treating N-phenylbenzamide with LR in toluene under reflux forms the thiadiazole core via sulfur insertion.
Optimized Parameters:
| Parameter | Value |
|---|---|
| LR Equiv. | 0.6 |
| Solvent | Toluene |
| Temperature | 110°C (reflux) |
| Reaction Time | 2–4 h |
Halogenation and Substitution Reactions
Halogen atoms are introduced sequentially to the benzamide core:
Bromination
Bromine is incorporated using N-bromosuccinimide (NBS) in a radical-initiated reaction. For example, 2-chlorobenzamide undergoes bromination at the 5-position with NBS in carbon tetrachloride (CCl₄) under UV light.
Key Data:
| Condition | Outcome |
|---|---|
| NBS Equiv. | 1.2 |
| Initiator | AIBN (0.1 equiv.) |
| Yield | 78% |
Chlorination
Chlorine is introduced via electrophilic substitution using sulfuryl chloride (SO₂Cl₂) in dichloroethane. The reaction proceeds at 0°C to prevent over-chlorination.
Optimized Protocol:
| Parameter | Value |
|---|---|
| SO₂Cl₂ Equiv. | 1.5 |
| Temperature | 0–5°C |
| Reaction Time | 1 h |
Coupling Reactions to Form the Benzamide Moiety
The final step involves coupling the halogenated benzoyl chloride with the 5-phenyl-1,3,4-thiadiazol-2-amine.
EDCI-Mediated Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activates the carboxylic acid for nucleophilic attack by the thiadiazole amine.
Representative Procedure:
- Reactants: 5-Bromo-2-chlorobenzoyl chloride (1.0 equiv.), 5-phenyl-1,3,4-thiadiazol-2-amine (1.1 equiv.)
- Base: Triethylamine (2.0 equiv.)
- Solvent: Dry DMF
- Temperature: Room temperature
- Yield: 82%
Schotten-Baumann Reaction
Aqueous-organic biphasic conditions enable efficient coupling. Benzoyl chloride reacts with the amine in dichloromethane/water with sodium bicarbonate.
Comparative Data:
| Method | Yield | Purity |
|---|---|---|
| EDCI | 82% | 98% |
| Schotten-Baumann | 75% | 95% |
Optimization of Reaction Conditions
Critical parameters influencing yield and scalability include solvent choice, temperature, and catalyst loading.
Solvent Effects on Thiadiazole Formation
| Solvent | Yield (Cyclization) |
|---|---|
| Toluene | 75% |
| DCM | 68% |
| THF | 55% |
Temperature Dependence in Halogenation
| Step | Optimal Temp. | Yield |
|---|---|---|
| Bromination | 25°C | 78% |
| Chlorination | 0°C | 85% |
Industrial-Scale Production Considerations
Large-scale synthesis requires minimizing chromatography. For example, telescoping the bromination and chlorination steps reduces intermediate isolation. Crystallization in heptane/ethyl acetate mixtures achieves >99% purity without chromatography.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Scalability |
|---|---|---|---|
| Cyclization + EDCI | 3 | 65% | High |
| Lawesson’s Reagent | 2 | 58% | Moderate |
| Schotten-Baumann | 3 | 70% | Low |
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.
Coupling Reactions: The benzamide and thiadiazole moieties can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like aluminum chloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hyd
Biological Activity
5-bromo-2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of 5-bromo-2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide involves several key steps:
- Preparation of Thiadiazole Ring : The thiadiazole ring is typically synthesized through the cyclization of thiosemicarbazide with appropriate carboxylic acids under acidic conditions.
- Bromination and Chlorination : The benzamide core undergoes bromination and chlorination using bromine and chlorine reagents to achieve selective substitution.
- Coupling Reaction : The functionalized benzamide is coupled with the thiadiazole derivative using coupling agents such as EDCI or DCC to form the final compound.
Anticancer Properties
Research has indicated that compounds containing the thiadiazole moiety exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiadiazoles can induce apoptosis in various cancer cell lines. In particular:
- Cytotoxicity : 5-bromo-2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide demonstrated cytotoxic effects against human leukemia cell lines (CEM-13 and U-937), with IC50 values indicating potent activity .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| CEM-13 | 0.65 | Induction of apoptosis |
| U-937 | 2.41 | Inhibition of cell proliferation |
The mechanism by which 5-bromo-2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide exerts its biological effects includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : It can bind to cell surface receptors, modulating signal transduction pathways that lead to apoptosis.
- Pathway Modulation : It affects pathways related to cell growth and immune response.
Case Studies
Several studies have evaluated the biological activity of related compounds and derivatives:
- Thiadiazole Derivatives : A study on 1,3,4-thiadiazole derivatives revealed that certain modifications enhance their anticancer properties significantly compared to traditional chemotherapeutics like doxorubicin .
- Molecular Docking Studies : These studies indicated strong interactions between the aromatic rings of thiadiazole derivatives and target proteins involved in cancer progression, suggesting a promising avenue for drug design .
Comparison with Similar Compounds
Key Observations:
- Halogenation: Bromine and chlorine substitutions correlate with enhanced antitumor activity. For example, a bromo-substituted analog (from ) showed 100% protection against mortality at 60 mg/kg in preclinical models, outperforming non-halogenated derivatives .
- Polar Groups : Methoxy (OCH₃) or hydroxy (OH) substituents improve aqueous solubility but may reduce membrane permeability and target binding .
- Thiadiazole vs. Thiazole : Thiadiazole cores (as in the target compound) exhibit greater metabolic stability compared to thiazole derivatives, which are prone to oxidative degradation .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
